molecular formula C19H12BrN3O3S B11522524 {2-bromo-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile

{2-bromo-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile

Cat. No.: B11522524
M. Wt: 442.3 g/mol
InChI Key: HDTIDBFJDCXKIZ-YBEGLDIGSA-N
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Description

The compound (2-bromo-6-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)methyl cyanide is a complex organic molecule that features a variety of functional groups, including a bromine atom, a methoxy group, a thiazolo-benzimidazole moiety, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-6-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)methyl cyanide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The thiazolo-benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyanide group in (2-bromo-6-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)methyl cyanide makes it unique compared to its analogs. This functional group can participate in a variety of chemical reactions, providing opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C19H12BrN3O3S

Molecular Weight

442.3 g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C19H12BrN3O3S/c1-25-15-9-11(8-12(20)17(15)26-7-6-21)10-16-18(24)23-14-5-3-2-4-13(14)22-19(23)27-16/h2-5,8-10H,7H2,1H3/b16-10-

InChI Key

HDTIDBFJDCXKIZ-YBEGLDIGSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCC#N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCC#N

Origin of Product

United States

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